N,N-Dibutyltryptamine is classified as a psychedelic drug. It is synthesized from indole derivatives, specifically through reactions involving indole-3-glyoxylyl chloride and dialkylamines, such as N,N-dibutylamine. This compound has gained attention in pharmacological studies due to its potential effects on the central nervous system and its structural relationship with other well-known tryptamines like N,N-dimethyltryptamine.
The synthesis of N,N-dibutyltryptamine typically follows a multi-step process:
N,N-Dibutyltryptamine has a molecular formula of and a molar mass of approximately 248.38 g/mol. Its structure consists of a tryptamine backbone, characterized by an indole ring fused to an ethylamine side chain, which is further substituted with two butyl groups at the nitrogen atom.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm the structure and purity of synthesized N,N-dibutyltryptamine .
N,N-Dibutyltryptamine can participate in various chemical reactions typical for amines and tryptamines:
These reactions are significant for understanding its metabolic pathways and potential interactions within biological systems .
The mechanism of action for N,N-dibutyltryptamine primarily involves interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor subtype. This interaction is thought to mediate many of the psychedelic effects associated with tryptamines.
Research indicates that compounds like N,N-dibutyltryptamine can induce head-twitch responses in animal models, which are often used as indicators of serotonergic activity .
N,N-Dibutyltryptamine exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and for understanding its behavior in biological systems.
N,N-Dibutyltryptamine has several scientific applications:
Continued research into this compound could unveil further applications within medicinal chemistry and neuropharmacology .
N,N-Dibutyltryptamine (DBT) represents a synthetic member of the tryptamine class with distinctive structural features that differentiate it from both endogenous neurotransmitters and classical psychedelic compounds. As a higher homolog of dimethyltryptamine (DMT), DBT provides critical insights into structure-activity relationships within the tryptamine series. Its relatively unexplored status in contemporary research contrasts with the renewed scientific interest in psychedelics, positioning DBT as a specialized chemical probe for investigating receptor binding determinants [1] [5].
Tryptamines constitute a biologically significant class of compounds characterized by an indole ethylamine backbone—a bicyclic structure comprising a benzene ring fused to a pyrrole ring, with an ethylamine chain attached at the third position. Systematic naming follows IUPAC conventions where N,N-Dibutyltryptamine designates the substitution pattern: two n-butyl groups (–CH₂–CH₂–CH₂–CH₃) replace the hydrogen atoms on the terminal nitrogen of the tryptamine backbone. This yields the complete chemical name: N-butyl-N-[2-(1H-indol-3-yl)ethyl]butan-1-amine [1] [8].
Table 1: Chemical Identifiers for N,N-Dibutyltryptamine
Identifier Type | Value |
---|---|
Systematic IUPAC Name | N-Butyl-N-[2-(1H-indol-3-yl)ethyl]butan-1-amine |
CAS Registry Number | 15741-77-2 |
Molecular Formula | C₁₈H₂₈N₂ |
Molar Mass | 272.436 g·mol⁻¹ |
ChemSpider ID | 5864 |
Common Trivial Names | DBT; Dibutyltryptamine |
Structurally, DBT belongs to the N,N-dialkylated tryptamine subclass, specifically categorized by its symmetrical n-butyl substituents. This distinguishes it from:
The symmetrical n-butyl configuration is one of four possible structural isomers; others include the isobutyl, sec-butyl, and tert-butyl variants (designated DIBT, DSBT, and DTBT, respectively). Only DBT has been evaluated for psychoactive properties [1].
DBT emerged during the systematic exploration of tryptamine structure-activity relationships pioneered by Alexander Shulgin in the late 20th century. First synthesized and documented in his seminal work TiHKAL (Tryptamines I Have Known and Loved), DBT was among numerous synthetic analogs designed to probe the effect of N-alkyl chain elongation on psychedelic activity [1] [5].
Unlike its shorter-chain relatives (DMT, DET, DPT), DBT never transitioned into significant clinical or therapeutic investigation. Several factors contributed to this marginalization:
Consequently, DBT remained primarily a research curiosity discussed within specialized chemical literature rather than advancing into formal drug development pipelines. No documented ethnobotanical use or traditional administration exists for this purely synthetic compound [1] [5].
DBT shares the fundamental tryptamine scaffold with the essential neurotransmitter serotonin (5-HT; 5-hydroxytryptamine). This scaffold comprises:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: